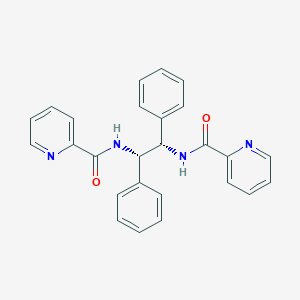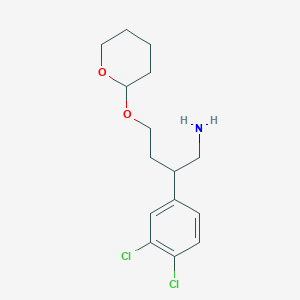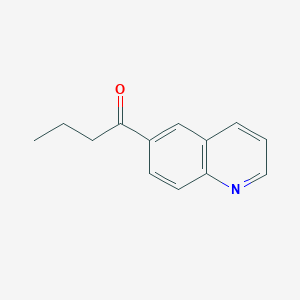
1-Quinolin-6-yl-butan-1-one
Vue d'ensemble
Description
1-Quinolin-6-yl-butan-1-one is a chemical compound with the molecular formula C13H13NO . It is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The molecular weight of this compound is 199.25 .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving this compound are yet to be fully explored.Applications De Recherche Scientifique
Antituberculosis Activity
A derivative of "1-Quinolin-6-yl-butan-1-one", specifically (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has been found to exhibit high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice. This discovery marks a significant advancement in the treatment of tuberculosis, indicating the potential of quinolinyl derivatives in developing antituberculosis drugs (Omel’kov, Fedorov, & Stepanov, 2019).
Corrosion Inhibition
Quinolinyl derivatives, including those related to "this compound", have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium, presenting a promising avenue for the development of new corrosion inhibitors. The study highlights the potential of quinolinyl derivatives in applications beyond pharmaceuticals, extending to materials science and engineering (Olasunkanmi, Kabanda, & Ebenso, 2016).
Anticancer Activity
Quinolinyl derivatives, including structures similar to "this compound", have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, while exhibiting minimal toxicity towards normal cell lines. This indicates the potential of quinolinyl derivatives in the development of new anticancer agents, highlighting their selective toxicity towards cancerous cells (Huang et al., 2013).
Antimicrobial and Anti-Inflammatory Activity
Novel quinolinyl derivatives, related to "this compound", have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These compounds have shown promising results in inhibiting the growth of various microbial strains and exhibiting anti-inflammatory effects. This research opens new avenues for the use of quinolinyl derivatives in treating microbial infections and inflammatory conditions (Kumar, Fernandes, & Kumar, 2014).
Mécanisme D'action
Target of Action
It is structurally related to other quinoline compounds such as bedaquiline . Bedaquiline, a diarylquinoline antimycobacterial drug, primarily targets the c subunit of ATP synthase . This enzyme is responsible for synthesizing ATP, a crucial energy molecule in cells .
Mode of Action
Bedaquiline inhibits the c subunit of ATP synthase, thereby disrupting the synthesis of ATP . This disruption can lead to energy depletion within the cell, affecting its survival and proliferation .
Biochemical Pathways
Quinoline compounds are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Result of Action
Quinoline derivatives are known to display a broad range of biological activities, including anti-depressant properties .
Orientations Futures
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time. There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future direction in this field could involve the development of novel dual- or multi-target antidepressants .
Propriétés
IUPAC Name |
1-quinolin-6-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-13(15)11-6-7-12-10(9-11)5-3-8-14-12/h3,5-9H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOYHSSJZOFZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3099935.png)

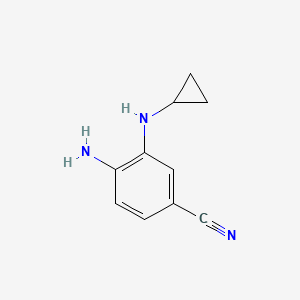
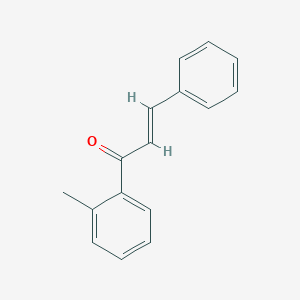
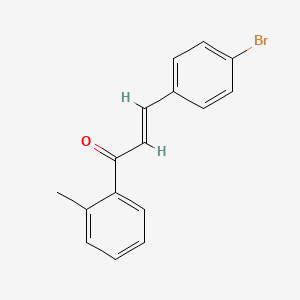

amine](/img/structure/B3099972.png)

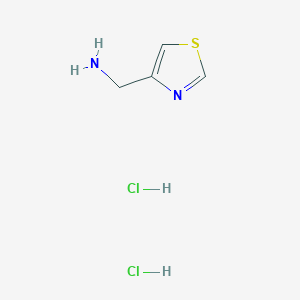
![1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane](/img/structure/B3100005.png)
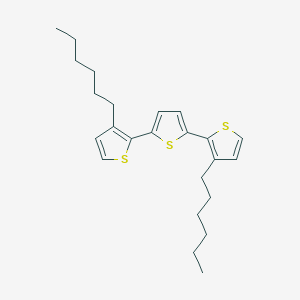
![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)
